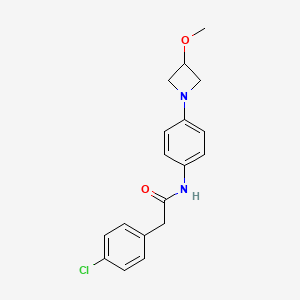
2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a promising anticancer drug that has shown excellent efficacy against non-small cell lung cancer (NSCLC) with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.
Scientific Research Applications
Antibacterial Activity
A study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including compounds structurally similar to the one , demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research highlighted the significance of substituents at specific positions contributing to the compounds' hydrophobicity or steric bulk, which in turn influences their antibacterial efficacy (Desai et al., 2008).
Novel Heterocyclic Compounds
Another study elaborated on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, exploring their potential as lipase and α-glucosidase inhibitors. This research signifies the methodological approaches to synthesizing and assessing the biological activities of compounds related to "2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide", showcasing their potential therapeutic applications (Bekircan et al., 2015).
Molecular Mechanism Exploration
Research into the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes sheds light on the metabolic pathways and potential toxicological profiles of related compounds. Understanding the metabolic activation pathways of chloroacetamides, including their conversion into DNA-reactive species, provides crucial insights into the safety and environmental impact of chemicals structurally related to "this compound" (Coleman et al., 2000).
Mechanism of Action
Target of Action
Related compounds have shown strong inhibition of calcium mobilization in cho cells overexpressing human blt 1 and blt 2 receptors .
Mode of Action
It’s plausible that it interacts with its targets (potentially the blt receptors) to modulate their function
Biochemical Pathways
Given the potential interaction with blt receptors, it could be inferred that it may influence pathways related to leukotriene signaling or calcium mobilization .
Result of Action
Related compounds have shown to inhibit calcium mobilization in certain cell types , which could potentially lead to a variety of downstream effects depending on the specific cellular context.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-11-21(12-17)16-8-6-15(7-9-16)20-18(22)10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWKSIGBLZRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea](/img/structure/B2459550.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)
![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)





![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2459564.png)
![3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid](/img/structure/B2459568.png)